molecular formula C12H16N2O3 B11644777 N-(3-methoxypropyl)-N'-phenylethanediamide

N-(3-methoxypropyl)-N'-phenylethanediamide

Cat. No.: B11644777
M. Wt: 236.27 g/mol
InChI Key: RTBCAUYUJWMPRQ-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)-N’-phenylethanediamide is an organic compound characterized by the presence of both an amide and an ether functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypropyl)-N’-phenylethanediamide typically involves the reaction of 3-methoxypropylamine with phenylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

    Step 1 Formation of the Amide Bond:

Industrial Production Methods

In an industrial setting, the production of N-(3-methoxypropyl)-N’-phenylethanediamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypropyl)-N’-phenylethanediamide can undergo various chemical reactions, including:

    Oxidation: The ether group can be oxidized to form a carbonyl compound.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

  • Oxidation

      Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

      Conditions: Acidic or basic medium, elevated temperatures

  • Reduction

      Reagents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

      Conditions: Anhydrous conditions, typically in a solvent like tetrahydrofuran (THF)

  • Substitution

      Reagents: Various nucleophiles (e.g., halides, thiols)

      Conditions: Solvent like dimethylformamide (DMF), elevated temperatures

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ether group may yield a ketone, while reduction of the amide group may yield an amine.

Scientific Research Applications

Chemistry

In chemistry, N-(3-methoxypropyl)-N’-phenylethanediamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study enzyme interactions, particularly those involving amide bonds. Its structure allows for the investigation of enzyme specificity and activity.

Medicine

In medicinal chemistry, N-(3-methoxypropyl)-N’-phenylethanediamide is explored for its potential as a drug candidate. Its amide bond is stable under physiological conditions, making it a suitable scaffold for drug design.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of polymers and other materials. Its ability to undergo various chemical reactions makes it versatile for material synthesis.

Mechanism of Action

The mechanism by which N-(3-methoxypropyl)-N’-phenylethanediamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The amide bond can form hydrogen bonds with biological targets, while the ether group can influence the compound’s solubility and distribution.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methoxypropyl)acrylamide
  • N-(3-methoxypropyl)-4-nitroaniline
  • N-(3-methoxypropyl)-N’-phenylurea

Uniqueness

N-(3-methoxypropyl)-N’-phenylethanediamide is unique due to its combination of an amide and an ether group. This dual functionality allows for diverse chemical reactivity and potential applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various research and industrial applications.

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

N-(3-methoxypropyl)-N'-phenyloxamide

InChI

InChI=1S/C12H16N2O3/c1-17-9-5-8-13-11(15)12(16)14-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H,13,15)(H,14,16)

InChI Key

RTBCAUYUJWMPRQ-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)C(=O)NC1=CC=CC=C1

Origin of Product

United States

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